molecular formula C11H15NO3 B13222030 3-(4-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

3-(4-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13222030
M. Wt: 209.24 g/mol
InChI Key: SKNWKBLVLLAQSM-UHFFFAOYSA-N
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Description

3-(4-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 4-methylcyclohexyl group adds a unique structural feature to this compound, making it interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylcyclohexanone with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final cyclization. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced cyclohexyl derivatives, and various substituted oxazole compounds.

Scientific Research Applications

3-(4-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylcyclohexyl)-1,2-oxazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    4-Methylcyclohexyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the oxazole ring.

    Cyclohexyl-1,2-oxazole-4-carboxylic acid: Lacks the methyl group on the cyclohexyl ring.

Uniqueness

3-(4-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced biological activities.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(4-methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-7-2-4-8(5-3-7)10-9(11(13)14)6-15-12-10/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

SKNWKBLVLLAQSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=NOC=C2C(=O)O

Origin of Product

United States

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